molecular formula C9H22Cl2N2O2 B2705713 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride CAS No. 1955561-05-3

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

Cat. No.: B2705713
CAS No.: 1955561-05-3
M. Wt: 261.19
InChI Key: DSLOGIVSALFFMU-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (CAS 1955561-05-3) is a high-purity chemical reagent intended for research and development purposes. With a molecular formula of C 9 H 22 Cl 2 N 2 O 2 and a molecular weight of 261.19 g/mol, this compound features a piperazine core modified with a 2-(2-methoxyethoxy)ethyl side chain, presenting as its dihydrochloride salt for enhanced stability . Piperazine derivatives are a significant class of organic compounds in medicinal and pharmacological research. The structural motif of a piperazine ring, especially when further substituted, is frequently explored in the design and synthesis of novel bioactive molecules . Piperazine-based compounds are widely investigated for their interactions with the central nervous system (CNS). Scientific literature indicates that structurally related N-substituted piperazine derivatives are studied for their affinity towards various neurotransmitter receptors, including serotonin (5-HT 1A , 5-HT 2A , 5-HT 7 ), dopamine (D 2 ), and adrenergic (α 1 ) receptors . Such receptor interactions make these compounds valuable tools for researching potential therapeutic applications for neurological and psychiatric conditions . The specific 2-(2-methoxyethoxy)ethoxy side chain in this reagent may influence its physicochemical properties, such as solubility and lipophilicity, which are critical parameters for compounds intended for biological evaluation . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key synthetic intermediate or building block for the preparation of more complex molecules for pharmaceutical discovery, or as a standard in analytical studies.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.2ClH/c1-12-8-9-13-7-6-11-4-2-10-3-5-11;;/h10H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOGIVSALFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride typically involves the reaction of piperazine with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride has been explored for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells has been demonstrated through flow cytometry analyses, revealing increased levels of pro-apoptotic markers such as cleaved caspase-3 .
  • Neuropharmacological Effects : Research has shown that the compound may modulate neurotransmitter receptors, particularly serotonin and dopamine receptors. In rodent models, it has been linked to reductions in anxiety-like behaviors, suggesting potential anxiolytic properties .

Biological Studies

The compound is utilized in biological studies to understand its interactions with various biomolecules:

  • Mechanism of Action : The piperazine moiety allows for binding to specific receptors or enzymes, influencing neurotransmission and exhibiting potential psychoactive properties. The ethoxy groups enhance solubility and bioavailability, contributing to its pharmacological profile .
  • Biochemical Pathways : Similar compounds have been known to affect biochemical pathways involved in signal transduction and enzyme activity regulation, indicating that this compound may also play a role in these processes.

Industrial Applications

In addition to its medicinal applications, 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is used in the development of new materials and chemical processes:

  • Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to advancements in chemical manufacturing .

Anticancer Activity

A study focused on the compound's ability to induce apoptosis in cancer cells demonstrated significant findings:

  • Cytotoxicity Testing : The compound showed an IC50 value indicating moderate cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis induction, confirmed by increased pro-apoptotic markers.

Neuropharmacological Effects

Another investigation examined the effects on anxiety-like behaviors:

  • Behavioral Studies : Rodent models treated with the compound exhibited reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural Features and Molecular Properties

The pharmacological activity of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Structural Features
1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride 2-(2-Methoxyethoxy)ethyl ~337.3* Ether-linked methoxyethoxy chain; potential enhanced hydrophilicity
GBR 12909 2-[Bis(4-fluorophenyl)methoxy]ethyl + 3-phenylpropyl 507.43 Fluorinated diphenylmethoxy group; lipophilic tail enhances dopamine transporter (DAT) affinity
GBR 12935 2-(Diphenylmethoxy)ethyl + 3-phenylpropyl 471.43 Non-fluorinated diphenylmethoxy; reduced DAT selectivity vs. GBR 12909
I-893 (Nagase et al., 1987) 2-[Bis(fluorophenyl)methoxy]ethyl + 3-phenylpropyl 507.43 Similar to GBR 12909; reported to modulate dopamine and norepinephrine turnover
Flunarizine dihydrochloride Bis(4-fluorophenyl)methyl + propenyl 477.41 Antihistaminic/calcium channel blocker; structural overlap with DAT inhibitors
Hydroxyzine dihydrochloride 2-(2-Chloroethoxy)ethyl + benzhydryl 447.80 Antihistamine; chloroethoxy and benzhydryl groups confer H1 receptor affinity

*Calculated based on analogous compounds.

Pharmacological Profiles

  • Dopamine Transporter (DAT) Inhibition: GBR 12909: Potent DAT inhibitor (IC₅₀ ~5 nM), increases extracellular dopamine in the nucleus accumbens to 400% of baseline . Fluorophenyl groups enhance DAT selectivity over serotonin (5-HT) or norepinephrine transporters (NET) . GBR 12935: Less selective than GBR 12909; increases dopamine to 350% of baseline, possibly due to non-fluorinated diphenylmethoxy group reducing DAT specificity . I-893: Reduces dopamine turnover in the striatum by 40% at 10 mg/kg, suggesting presynaptic autoreceptor modulation .
  • Hydroxyzine: No DAT activity; benzhydryl group drives H1 receptor antagonism (antihistaminic) .

Biological Activity

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, also known by its CAS number 1955561-05-3, is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group, which influences its solubility and interaction with biological targets. Its molecular formula is C10H20Cl2N2O2, and it has a molecular weight of approximately 253.19 g/mol.

PropertyValue
Molecular FormulaC10H20Cl2N2O2
Molecular Weight253.19 g/mol
CAS Number1955561-05-3
SolubilitySoluble in water

Antimicrobial Activity

Research has indicated that compounds containing the piperazine moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperazine can inhibit various bacterial strains. A notable example includes the enhanced activity of benzimidazole-piperazine derivatives against Trichinella spiralis muscle larvae, where modifications to the piperazine structure led to increased efficacy compared to standard treatments like albendazole and ivermectin .

Anticancer Properties

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines. For example, modifications in the piperazine structure have been linked to increased cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
Benzimidazole-Piperazine DerivativeMCF-715.63
Piperazine AnalogA54912.34

Neuropharmacological Effects

The compound's effects on neurotransmitter systems have also been explored. Studies indicate that oral administration leads to transient increases in dopamine levels in the brain regions such as the caudate nucleus and hypothalamus, suggesting potential implications for mood regulation and neuropharmacology .

The biological activity of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride may be attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Enzyme Inhibition

Piperazine derivatives have been shown to act as inhibitors of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, contributing to their therapeutic effects in antimicrobial and anticancer applications .

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of piperazine derivatives on different cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced cytotoxicity against MCF-7 cells. The introduction of halogen substituents was particularly effective in increasing potency .

Case Study: Neuropharmacological Impact

Another investigation focused on the neuropharmacological effects of the compound, where varying doses were administered to animal models. The results showed dose-dependent increases in dopamine levels, suggesting potential applications in treating mood disorders or neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine derivatives with chloroethoxyethanol under controlled conditions. For example, piperazine hexahydrate and dihydrochloride salts are heated to 140°C to form intermediates, followed by acidification with HCl to precipitate the dihydrochloride salt . Reaction optimization includes adjusting stoichiometry, temperature, and inert atmosphere to minimize side products.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization employs spectroscopic and chromatographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of methoxyethoxy and piperazine moieties.
  • HPLC : Purity assessment (≥97% by assay) using reverse-phase columns with UV detection.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 231.16 for C8_8H18_{18}N2_2O·2HCl) validate the molecular formula .

Q. What are common impurities encountered during synthesis?

  • Methodological Answer : Residual solvents (e.g., acetone, methanol), unreacted starting materials (e.g., piperazine), or byproducts like hydrolyzed methoxyethoxy groups are typical. Purification involves recrystallization from acetone or methanol, followed by vacuum drying. Impurity profiling via TLC or GC-MS is recommended .

Advanced Research Questions

Q. How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?

  • Methodological Answer : The compound’s hygroscopic nature (due to the dihydrochloride salt) can alter stoichiometry in reactions. Storage in desiccators under inert gas (argon/nitrogen) at room temperature minimizes moisture uptake. Pre-drying before use (e.g., 24 hours under vacuum) ensures consistent reactivity .

Q. What strategies optimize its use as an intermediate in multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Mask the piperazine nitrogen during coupling reactions using tert-butoxycarbonyl (Boc) groups.
  • Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
  • Catalysis : Employ palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How does pH affect its stability in biological assays?

  • Methodological Answer : The compound is stable in acidic conditions (pH 2–4) but degrades in alkaline environments. For cell-based assays, buffer systems like PBS (pH 7.4) may require stabilization additives (e.g., 0.1% BSA) to prevent precipitation. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability .

Q. What pharmacological models utilize this compound?

  • Methodological Answer : It serves as a precursor for neuroactive agents (e.g., sigma receptor ligands). In vivo models (rodents) assess bioavailability and blood-brain barrier penetration. Dose-response curves (0.1–10 mg/kg) and LC-MS/MS quantify plasma and tissue concentrations .

Data Contradictions and Resolution

Q. Conflicting reports on solubility: How to reconcile discrepancies?

  • Methodological Answer : Solubility varies with salt form and solvent polarity. For example:

  • Water : 50–100 mg/mL (pH 2).
  • Organic Solvents : Slightly soluble in chloroform (<5 mg/mL) but miscible in methanol .
  • Resolution : Pre-saturate solvents with HCl gas to enhance solubility. Validate via UV-Vis spectrophotometry at λ~260 nm.

Experimental Design Considerations

Q. How to design stability studies for long-term storage?

  • Methodological Answer :

  • Conditions : Test under accelerated stability conditions (40°C/75% RH for 6 months).
  • Analytics : Monitor degradation via HPLC-ELSD and FTIR for structural changes.
  • Packaging : Use amber glass vials with PTFE-lined caps to prevent light and moisture exposure .

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